molecular formula C12H12ClN3 B12907472 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 823796-19-6

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B12907472
CAS No.: 823796-19-6
M. Wt: 233.69 g/mol
InChI Key: LNZHKQXNOHOFMH-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is an organic compound with the molecular formula C12H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-phenylpyrimidin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N-dimethyl-2-phenylpyrimidin-4-amine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of N,N-dimethyl-2-phenylpyrimidin-4-amine derivatives with various substituents.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Similar structure with a chlorine atom at the 6-position instead of the 5-position.

    5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Contains additional substituents on the pyrimidine ring.

Uniqueness

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the N,N-dimethyl groups contribute to its distinct properties compared to other pyrimidine derivatives.

Properties

CAS No.

823796-19-6

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

LNZHKQXNOHOFMH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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